Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1303890-37-0
VCID: VC2730873
InChI: InChI=1S/C12H12O4S/c1-3-16-12(14)11-5-7-4-8(13)9(15-2)6-10(7)17-11/h4-6,13H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC2=CC(=C(C=C2S1)OC)O
Molecular Formula: C12H12O4S
Molecular Weight: 252.29 g/mol

Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate

CAS No.: 1303890-37-0

Cat. No.: VC2730873

Molecular Formula: C12H12O4S

Molecular Weight: 252.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate - 1303890-37-0

Specification

CAS No. 1303890-37-0
Molecular Formula C12H12O4S
Molecular Weight 252.29 g/mol
IUPAC Name ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C12H12O4S/c1-3-16-12(14)11-5-7-4-8(13)9(15-2)6-10(7)17-11/h4-6,13H,3H2,1-2H3
Standard InChI Key OLOYZHMRKFJRIJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=CC(=C(C=C2S1)OC)O
Canonical SMILES CCOC(=O)C1=CC2=CC(=C(C=C2S1)OC)O

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate consists of a benzothiophene (benzo[b]thiophene) core with specific substitutions. The benzothiophene scaffold features a fused ring system comprising a benzene ring and a thiophene ring. The compound has three key functional groups: a hydroxyl group at position 5, a methoxy group at position 6, and an ethyl carboxylate group at position 2 of the thiophene ring . This arrangement creates a molecule with multiple reactive sites and potential for hydrogen bonding and other intermolecular interactions.

Physical Properties

The compound ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate has a molecular formula of C₁₂H₁₂O₄S and a molecular weight of 252.29 g/mol . It typically appears as a crystalline solid with characteristics associated with aromatic and heterocyclic compounds. The physical properties of this compound are summarized in Table 1.

Table 1. Physical Properties of Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate
Property
Molecular Formula
Molecular Weight
Physical State
Color
CAS Number

Chemical Properties

The chemical properties of ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate are largely determined by its functional groups. The presence of a hydroxyl group at position 5 enables hydrogen bonding interactions and provides a site for potential oxidation or derivatization. The methoxy group at position 6 contributes to the electron density of the aromatic system and can participate in various substitution reactions. The ethyl carboxylate group at position 2 is susceptible to hydrolysis, transesterification, and reduction reactions .

Synthesis Methods

Traditional Synthetic Routes

The synthesis of ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. The reaction generally proceeds through the conversion of 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylic acid with ethanol in the presence of a suitable catalyst, such as a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) or a coupling agent. The reaction is typically carried out under reflux conditions to facilitate the esterification process.

The benzothiophene core itself can be constructed through various methods. One traditional approach involves the intramolecular cyclization of appropriately substituted phenylthioacetic acid derivatives. This method often utilizes methanesulfonic acid as a cyclization agent, as described in the synthesis of related benzothiophene compounds .

Modern Approaches

Modern approaches to synthesizing benzothiophene-2-carboxylic acid derivatives, including ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate, often employ palladium-catalyzed reactions. For instance, a palladium-catalyzed carbonylative approach has been reported for the synthesis of benzothiophene-3-carboxylic esters, which might be adapted for the synthesis of the 2-carboxylic acid derivatives .

The synthesis pathway shown in Table 2 represents a potential route for preparing ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate based on adaptations of known methods for similar compounds.

Industrial Production Methods

Industrial production of ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate would likely involve optimized versions of the laboratory-scale syntheses described above. Continuous flow processes might be employed to enhance efficiency and yield. The use of heterogeneous catalysts for the esterification step could facilitate product isolation and catalyst recycling .

For large-scale production, considerations regarding the handling of reagents, particularly methanesulfonic acid if used for cyclization, would be important. The process may also include specific purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions

Reactivity of Key Functional Groups

The reactivity of ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate is determined by its three main functional groups: the hydroxyl group, the methoxy group, and the ethyl carboxylate group. Each of these groups can participate in specific chemical transformations:

  • Hydroxyl Group Reactions:

    • The hydroxyl group at position 5 can undergo oxidation to form a ketone.

    • It can participate in etherification reactions to form various ethers.

    • It can act as a nucleophile in various substitution reactions.

    • It can form hydrogen bonds, affecting the solubility and crystal packing of the compound.

  • Methoxy Group Reactions:

    • The methoxy group at position 6 can undergo demethylation under appropriate conditions.

    • It can participate in nucleophilic substitution reactions, particularly under harsh conditions.

  • Ethyl Carboxylate Group Reactions:

    • The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

    • It can participate in transesterification reactions with other alcohols.

    • It can be reduced to form an alcohol or aldehyde, depending on the reducing agent used.

    • It can react with amines to form amides.

Transformation Pathways

Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate can serve as a starting material for the synthesis of various derivatives through transformation of its functional groups. Table 3 summarizes potential transformation pathways for this compound.

Table 3. Potential Transformation Pathways for Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate
Transformation
Hydrolysis
Reduction
Amidation
Oxidation
Etherification

Applications

Pharmaceutical Applications

Benzothiophene derivatives, including compounds similar to ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate, have shown various pharmaceutical applications. The specific substitution pattern of this compound, particularly the hydroxyl and methoxy groups at positions 5 and 6, may confer unique biological activities.

Based on studies of structurally related compounds, ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate may exhibit potential as:

  • An antimicrobial agent, similar to other benzothiophene derivatives that have shown activity against multidrug-resistant bacteria such as Staphylococcus aureus .

  • An anticancer agent, as various benzothiophene derivatives have been investigated for their cytotoxic activities against different cancer cell lines .

  • An anti-inflammatory agent, a property observed in some benzothiophene-2-carboxylic acid derivatives .

Research Applications

As a functionalized benzothiophene derivative, ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate serves as a valuable research tool for investigating structure-activity relationships. The compound can be used as:

  • A building block for the synthesis of more complex molecules with potential biological activities.

  • A model compound for studying the effects of specific functional groups on biological activity.

  • An intermediate in the development of new materials with unique electronic or optical properties.

  • A reference compound for spectroscopic and analytical method development.

Biological Activity

Table 4. Potential Pharmacological Properties Based on Structurally Similar Benzothiophene Derivatives
Activity
Antimicrobial
Anti-inflammatory
Anticancer
Cholinesterase inhibition

Structure-Activity Relationships

The biological activity of benzothiophene derivatives is often influenced by the nature and position of substituents on the core structure. In the case of ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate, several structural features may contribute to its potential biological activities:

Studies on related compounds suggest that modifications of these functional groups can significantly affect biological activity, highlighting the importance of specific substitution patterns in determining the pharmacological properties of benzothiophene derivatives .

Future Research Directions

Research on ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate and related compounds offers several promising directions for future investigation:

  • Comprehensive Biological Evaluation: Systematic studies of the biological activities of this compound, including antimicrobial, anti-inflammatory, and anticancer properties, would provide valuable insights into its therapeutic potential.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a series of derivatives with modifications to the hydroxyl, methoxy, and carboxylate groups would help establish clear structure-activity relationships.

  • Detailed Mechanistic Investigations: Studies on the mechanisms of action for any observed biological activities would enhance understanding of how this compound interacts with biological targets.

  • Development of Novel Synthetic Routes: Investigation of more efficient and environmentally friendly methods for synthesizing this compound and its derivatives would facilitate further research and potential applications.

  • Exploration of New Applications: Investigation of potential applications beyond the pharmaceutical field, such as in materials science or as synthetic intermediates, could expand the utility of this compound.

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